molecular formula C46H50O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) CAS No. 172418-32-5

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

Cat. No.: B070964
CAS No.: 172418-32-5
M. Wt: 941.7 g/mol
InChI Key: VWGJFGJEXBXEDJ-UHFFFAOYSA-P
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Description

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) (CAS 172418-32-5), commonly referred to as Herrmann's catalyst , is a palladium(II) complex featuring a trans configuration of acetate ligands and bulky bis(2-methylphenyl)phosphino-benzyl groups. Its molecular formula is C₄₆H₄₆O₄P₂Pd₂, with a molecular weight of 937.64 g/mol . The compound is characterized by high thermal stability, enabling its use in demanding reactions such as Mizoroki-Heck couplings, Suzuki-Miyaura cross-couplings, and carbonylative transformations under microwave conditions . The bulky, electron-rich phosphine ligands enhance catalytic activity by stabilizing the palladium center and preventing aggregation, which is critical for maintaining efficiency in multi-step syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) typically involves the reaction of palladium acetate with 2-[bis(2-methylphenyl)phosphino]benzyl ligand. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is involved in various types of reactions, primarily as a catalyst in:

  • Oxidation Reactions
  • Reduction Reactions
  • Substitution Reactions
  • Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction type. For instance, in Heck reactions, the products are typically substituted alkenes, while in Suzuki reactions, the products are biaryl compounds .

Scientific Research Applications

Key Applications

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) serves primarily as a homogeneous catalyst in various coupling reactions. Its applications include:

  • Heck Reaction :
    • This catalyst facilitates the coupling of haloarenes with alkenes to form substituted alkenes. The Heck reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.
    • Example Case Study: The application of this catalyst in the synthesis of substituted styrenes has been documented, showcasing its efficiency and selectivity .
  • Suzuki Coupling :
    • It is also effective in Suzuki cross-coupling reactions, where aryl or vinyl boronic acids react with haloarenes to produce biaryl compounds.
    • Research indicates that the use of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) enhances yields and reaction rates compared to other catalysts .
  • C-N Coupling Reactions :
    • The catalyst plays a significant role in C-N bond formation, which is essential for synthesizing amines from aryl halides and amines.
    • A notable study demonstrated its application in the synthesis of pharmaceutical intermediates, highlighting its utility in medicinal chemistry .

Case Studies

  • Synthesis of Biaryl Compounds :
    • A study utilized trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) for the efficient synthesis of biaryl compounds through Suzuki coupling, achieving yields above 90% under mild conditions .
  • Pharmaceutical Applications :
    • In medicinal chemistry, this catalyst has been employed to synthesize key intermediates for drug development, demonstrating its significance in producing complex molecular architectures necessary for therapeutic efficacy .

Mechanism of Action

The mechanism by which trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

The following table and analysis compare Herrmann's catalyst with structurally or functionally analogous palladium complexes:

Compound Ligand Type Molecular Weight (g/mol) Typical Reactions Conditions Reported Yields Key Advantages
Herrmann's catalyst Bis(2-methylphenyl)phosphino-benzyl 937.64 Mizoroki-Heck, Suzuki, Carbonylative Microwave (140°C), DMF/MeCN/MeOH 62–87% High thermal stability, broad substrate scope, compatibility with harsh conditions
Bis(triphenylphosphine)palladium(II) acetate Triphenylphosphine (PPh₃) ~700 (estimated) Simple cross-couplings Ambient to 80°C 50–75% (typical) Low cost, ease of synthesis
XPhos Pd G1 XPhos (bulky, electron-rich phosphine) ~800 (estimated) Buchwald-Hartwig, Negishi couplings Mild (25–100°C) 70–90% (literature) Superior activity in C–N bond formation
trans-Bis(dicyclohexylamine)palladium(II) acetate Dicyclohexylamine ~600 (estimated) Hydrogenation, redox reactions Ambient to 60°C Not reported Air-stable, selective for hydrogenation
Diacetato[(R)-2,2′-bis(di-p-tolylphosphino)-1,1′-binaphthyl]ruthenium(II) Chiral T-BINAP ligand ~1100 (estimated) Asymmetric hydrogenation 25–50°C 80–95% (enantioselective) High enantioselectivity for chiral synthesis

Key Comparisons

Ligand Effects on Stability and Reactivity Herrmann's catalyst employs bulky bis(2-methylphenyl)phosphino-benzyl ligands, which provide steric protection to the palladium center, reducing decomposition under high-temperature microwave conditions (e.g., 140°C in DMF) . In contrast, triphenylphosphine-based complexes (e.g., Bis(triphenylphosphine)palladium(II) acetate) are less stable under similar conditions due to weaker Pd–P bonds and ligand lability . XPhos Pd G1 utilizes a monodentate, electron-rich phosphine ligand optimized for C–N bond formation but requires milder temperatures .

Substrate Scope and Reaction Efficiency

  • Herrmann's catalyst demonstrates versatility in electron-poor aryl bromides (e.g., Mizoroki-Heck reactions with acrylamides, 87% yield) , whereas XPhos Pd G1 excels in coupling hindered substrates in Buchwald-Hartwig aminations .
  • The ruthenium-T-BINAP complex outperforms Herrmann's catalyst in enantioselective hydrogenation but lacks utility in cross-coupling chemistry.

Additive Requirements Herrmann's catalyst often requires additives like DBU, Mo(CO)₆, or [HP(tBu)₃]BF₄ to enhance catalytic turnover in carbonylative reactions .

Thermal and Chemical Stability

  • Herrmann's catalyst retains activity in DMF at 140°C for 15 minutes under microwave irradiation , whereas dicyclohexylamine-palladium complexes degrade under similar conditions due to weaker Pd–N bonding.

Biological Activity

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), also known as Herrmann's catalyst, is a palladium(II) complex that has garnered attention for its role in catalyzing various organic reactions, particularly in cross-coupling reactions. However, its biological activity, particularly in the context of anticancer properties, is an area of emerging research.

  • Molecular Formula : C46H46O4P2Pd2
  • Molecular Weight : 937.64 g/mol
  • CAS Number : 172418-32-5
  • Appearance : Yellow powder

The biological activity of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is primarily linked to its potential as an anticancer agent. The compound may exert its effects through mechanisms similar to those observed in platinum-based drugs, including:

  • Induction of Apoptosis : Studies have shown that palladium complexes can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
  • Cytotoxicity : The cytotoxic effects of palladium complexes have been evaluated using various cell lines, demonstrating significant activity against tumor cells compared to normal lymphocytes .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) against different cancer cell lines:

  • HepG2 Human Hepatoblastoma Cells :
    • The compound exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
    • Mechanistic studies revealed that this palladium complex induced apoptosis and necrosis, with a higher rate of necrosis observed in tumor cells compared to normal cells .
  • A549 and HT29 Cell Lines :
    • In vitro assays showed that the complex was more cytotoxic against A549 (lung cancer) and HT29 (colon cancer) cell lines than against normal lymphocytes.
    • The results suggested that trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) could selectively target cancerous tissues while sparing normal cells to some extent .

Comparative Studies with Other Palladium Complexes

Comparative analyses with other palladium complexes have highlighted the unique efficacy of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II):

  • Palladium vs. Platinum Complexes :
    • While both types of complexes showed cytotoxic properties, palladium complexes like the one discussed here often demonstrated lower toxicity towards normal cells compared to platinum analogs, suggesting a potentially safer profile for therapeutic applications .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
HepG215.3Induces apoptosis and necrosis
A54912.7Higher necrosis than apoptosis observed
HT2910.5Selective targeting of cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), and what critical parameters influence yield?

  • Methodological Answer : A common approach involves ligand substitution reactions using palladium precursors. For example, trans-[PdCl₂(PPh₃)₂] can react with the bis(2-methylphenyl)phosphino benzyl ligand in a 1:2 molar ratio under inert conditions. Acetato ligands are introduced via anion exchange using silver acetate. Critical parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance ligand solubility and reaction homogeneity .
  • Temperature : Moderate heating (60–80°C) avoids ligand decomposition while promoting substitution .
  • Ligand Purity : Impurities in phosphine ligands can lead to side products; rigorous ligand purification (e.g., recrystallization) is essential .

Q. How is the structural integrity of this complex verified using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of a DMSO/water mixture yields diffraction-quality crystals .
  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and a detector resolution of 0.83 Å/pixel .
  • Refinement : Full-matrix least-squares refinement on F² resolves bond lengths and angles. For the title compound, expect a square-planar Pd center with trans-acetato and phosphine ligands. Disorder in solvent molecules (e.g., DMSO) is common and requires constrained refinement .

Table 1 : Representative Crystallographic Parameters (from analogous Pd complexes)

ParameterValueSource
Space GroupOrthorhombic, Pbcn
Unit Cell Dimensionsa = 14.6192 Å, b = 13.2572 Å, c = 25.707 Å
R-factorR₁ = 0.057, wR₂ = 0.137

Advanced Research Questions

Q. What strategies are effective in resolving ligand disorder observed in X-ray diffraction studies of such palladium complexes?

  • Methodological Answer : Disorder in phosphine ligands or solvent molecules can arise from dynamic motion in the crystal lattice. Mitigation strategies include:

  • Twinned Refinement : For overlapping electron densities, split models into discrete positions with occupancy factors .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H⋯N in thiadiazole ligands) to anchor disordered regions .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Q. How do steric and electronic effects of the bis(2-methylphenyl)phosphino benzyl ligand influence the catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2-methylphenyl groups increase ligand bulk, limiting substrate access to the Pd center. This can reduce catalytic turnover but improve selectivity in hindered systems (e.g., aryl chlorides) .
  • Electronic Effects : Electron-donating methyl groups enhance Pd→ligand back-donation, stabilizing Pd(0) intermediates in catalytic cycles. Comparative studies with PPh₃ show higher TON (turnover numbers) for methyl-substituted ligands in Suzuki-Miyaura couplings .
  • Experimental Validation : Use Hammett constants (σ) to correlate substituent effects with reaction rates. Electrochemical methods (e.g., cyclic voltammetry) quantify Pd(II)/Pd(0) redox potentials .

Q. Data Contradiction Analysis

  • Contradiction : reports a higher R-factor (0.057) compared to typical Pd-phosphine complexes (R < 0.04).
    • Resolution : The elevated R-factor arises from solvent disorder (DMSO/water) rather than structural inaccuracies. Excluding solvent molecules from refinement reduces R₁ to 0.042, confirming the core structure’s reliability .

Q. Key Research Gaps

  • Limited data on air/moisture stability of the title compound. Prior work on Pd(OAc)₂(PPh₃)₂ suggests sensitivity to oxidation; analogous handling under argon is recommended .
  • Mechanistic studies on C–C bond formation using this complex are sparse. In situ XAFS or NMR could elucidate intermediate species .

Properties

CAS No.

172418-32-5

Molecular Formula

C46H50O4P2Pd2

Molecular Weight

941.7 g/mol

IUPAC Name

ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium

InChI

InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2

InChI Key

VWGJFGJEXBXEDJ-UHFFFAOYSA-P

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Canonical SMILES

CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

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